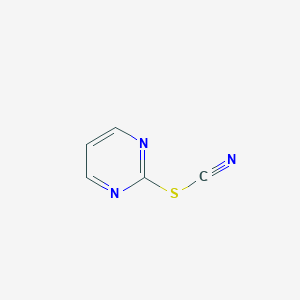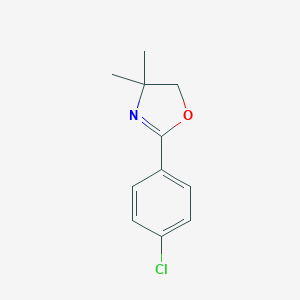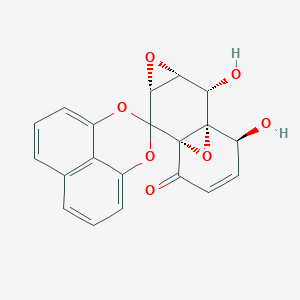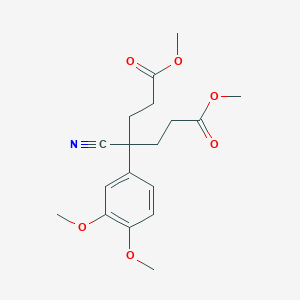
Pyrimidin-2-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidin-2-yl thiocyanate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of pyrimidin-2-yl thiocyanate varies depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to inhibit various enzymes and proteins, including histone deacetylases, tubulin, and acetylcholinesterase. In materials science, pyrimidin-2-yl thiocyanate has been used as a ligand to form coordination complexes with metal ions. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have insecticidal and fungicidal properties.
Effets Biochimiques Et Physiologiques
Pyrimidin-2-yl thiocyanate has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to induce apoptosis and cell cycle arrest in cancer cells. In materials science, pyrimidin-2-yl thiocyanate has been shown to have luminescent properties. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have toxic effects on insects and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidin-2-yl thiocyanate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications. However, one limitation is that it can be toxic and hazardous to handle, requiring proper safety precautions. Another limitation is that its mechanism of action may not be fully understood, requiring further research.
Orientations Futures
There are several future directions for the study of pyrimidin-2-yl thiocyanate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Pyrimidin-2-yl thiocyanate can be synthesized using a variety of methods, including the reaction of pyrimidine-2-thiol with thiophosgene or the reaction of pyrimidine-2-thiol with cyanogen bromide followed by reaction with ammonium thiocyanate. The synthesis process involves several steps, including the purification of the intermediate products and the final compound.
Applications De Recherche Scientifique
Pyrimidin-2-yl thiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. In materials science, pyrimidin-2-yl thiocyanate has been used as a building block for the synthesis of various materials, including metal-organic frameworks and luminescent materials. In agriculture, pyrimidin-2-yl thiocyanate has been studied for its potential use as a pesticide.
Propriétés
IUPAC Name |
pyrimidin-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-4-9-5-7-2-1-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBUFRXTFPHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356039 |
Source


|
| Record name | pyrimidin-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-yl thiocyanate | |
CAS RN |
89283-87-4 |
Source


|
| Record name | pyrimidin-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)

![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)




![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
